molecular formula C22H30O5 B1676475 Methylprednisolone CAS No. 83-43-2

Methylprednisolone

Cat. No. B1676475
CAS RN: 83-43-2
M. Wt: 374.5 g/mol
InChI Key: VHRSUDSXCMQTMA-PJHHCJLFSA-N
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Description

Methylprednisolone is a corticosteroid medicine that prevents the release of substances in the body that cause inflammation . It is used to treat many different inflammatory conditions such as arthritis, lupus, psoriasis, ulcerative colitis, allergic disorders, gland (endocrine) disorders, and conditions that affect the skin, eyes, lungs, stomach, nervous system, or blood cells .


Synthesis Analysis

Methylprednisolone is often used in the treatment of various kidney diseases. A study reports the design, synthesis, and renal targeting of methylprednisolone–lysozyme (MPS–LZM). This conjugate was obtained by covalently linking MP with the renal targeting carrier LZM through a linker containing an ester bond . Another synthesis method involves adding substitutes to chloroforms and methyl alcohol, then adding sodium aqueous solution and glacial acetic acid aqueous solution .


Molecular Structure Analysis

Methylprednisolone has a molecular formula of C22H30O5 and an average mass of 374.471 Da .


Chemical Reactions Analysis

Methylprednisolone has been associated with various chemical reactions. For instance, it has been reported to cause anaphylaxis diagnosed by intradermal skin test .


Physical And Chemical Properties Analysis

Methylprednisolone has a molecular formula of C22H30O5 and a molecular weight of 374.47 .

Scientific Research Applications

Spinal Cord Injury and Neuroprotection

Methylprednisolone has been extensively studied for its role in the treatment of acute spinal cord injury (SCI). Despite its widespread use, evidence regarding its efficacy is mixed. Some studies have pointed out that Methylprednisolone, when administered shortly after injury, may lead to modest improvements in neurological recovery. However, these benefits are contrasted by risks and the potential for adverse effects, leading to debates about its standard use in SCI treatment. For instance, research has shown that Methylprednisolone fails to significantly improve primary outcome measures in SCI, with post-hoc analyses providing inconclusive data on its effectiveness as a standard care treatment (Hurlbert, 2000), (Hurlbert, 2001).

Anti-inflammatory Effects

Methylprednisolone's anti-inflammatory properties have been a subject of research, especially its application in reducing inflammation following central nervous system injuries. A study demonstrated its ability to decrease early inflammation in contusion-injured spinal cords through localized, sustained delivery, suggesting a more focused application might mitigate the secondary injury cascade effects (Chvatal et al., 2008).

Experimental Therapies for Multiple Sclerosis

In the context of multiple sclerosis (MS), Methylprednisolone is noted for its role in mitigating acute phases of relapse by reducing the inflammatory cycle. It achieves this by dampening inflammatory cytokines, inhibiting T cell activation, and facilitating apoptosis of activated immune cells, indicating a broad spectrum of action in managing MS symptoms (Sloka & Stefanelli, 2005).

Treatment of Respiratory Conditions

In the context of severe acute respiratory syndrome (SARS), a study focusing on the long-term effects of Methylprednisolone therapy revealed metabolic alterations in recovered patients, suggesting potential systemic impacts of high-dose steroid therapy. This highlights the need for a balanced consideration of benefits versus possible long-term adverse effects when employing steroids like Methylprednisolone in treating acute respiratory conditions (Wu et al., 2017).

Safety And Hazards

Methylprednisolone may cause damage to organs through prolonged or repeated exposure . Common side effects include nausea, vomiting, headache, menstrual changes, mild muscle pain or weakness, difficulty sleeping, fluid retention (swelling in the hands or ankles), and agitation . It may also cause you to get more infections than usual .

properties

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

VHRSUDSXCMQTMA-PJHHCJLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7023300
Record name Methylprednisolone
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Molecular Weight

374.5 g/mol
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Physical Description

Solid
Record name Methylprednisolone
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Solubility

MW 416.51, crystals, MP 205-208 °C, specific optical rotation: 101 deg at 20 °C (dioxane), uv max (95% ethanol): 243 nm (alpha m 14825), Sol in dioxane; sparingly sol in acetone, alcohol, chloroform, methanol; slightly sol in ether. Practically insol in water. /21-acetate/, SOL IN WATER /METHYLPREDNISOLONE 21-SUCCINATE SODIUM SALT/, Sparingly sol in alc, dioxane, methanol; slightly sol in acetone, chloroform; very slightly sol in ether., In water, 1.20X10+2 mg/L at 25 °C, 1.09e-01 g/L
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Mechanism of Action

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/
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Impurities

17,21-dihydroxy-6alpha-methylpregna-1,4-diene-3,11,20-trione; 11beta,17,21,21-tetrahydroxy-6alpha-methylpregna-1,4-diene-3,20-dione; 11beta-hydroxy-6alpha-methylandrosta-1,4-diene-3,17-dione; (E)- and (Z)-11beta,20-dihydroxy-6alpha-methylpregna-1,4,17(20)-triene-3,21-dione, (20RS)-11beta,17,20-trihydroxy-6alpha-methyl-3-oxopregna-1,4-diene-21-yl acetate; methylprednisolone; 11beta,17-dihydroxy-6alpha-methylpregna-1,4-diene-3,20,21-trione; 11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20,21-trione; prednisolone acetate; 6alpha-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate; 11beta,17-dihydroxy-6alpha-methyl-3,20-dioxopregn-4-ene-21-yl acetate; 11beta-hydroxy-6alpha-methyl-3-oxopregna-1,4,17(20)-trien-21-yl acetate /methylprednisolone acetate/, methylprednisolone; 4-[(11beta,21-dihydroxy-6alpha-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid (methylprednisolone 17-(hydrogen succinate)); methylprednisolone acetate; 4-[(11beta,17-dihydroxy-6alpha-methyl-3,20-dioxopregna-4-en-21-yl)oxy]-4-oxobutanoic acid (methylhydrocortisone 21-(hydrogen succinate)) /methylprednisolone hydrogen succinate/
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Product Name

Methylprednisolone

Color/Form

Crystals, White to practically white crystalline powder

CAS RN

83-43-2
Record name Methylprednisolone
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Melting Point

228-237 °C, 232.5 °C
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Record name Methylprednisolone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
336,000
Citations
ED Hall - Journal of neurosurgery, 1992 - thejns.org
… ability of high doses of methylprednisolone to inhibit oxygen free radical… A newer methylprednisolone pro-drug with improved … steroids that surpass methylprednisolone's lipid …
Number of citations: 671 thejns.org
S Sauerland, M Nagelschmidt, P Mallmann… - Drug Safety, 2000 - Springer
Background: A single preoperative high dose of methylprednisolone (15 to 30 mg/kg) has been advocated in surgery, because it may inhibit the surgical stress response and thereby …
Number of citations: 282 link.springer.com
…, Methylprednisolone Severe Sepsis Study … - … England Journal of …, 1987 - Mass Medical Soc
The use of high-dose corticosteroids in the treatment of severe sepsis and septic shock remains controversial. Our study was designed as a prospective, randomized, double-blind, …
Number of citations: 868 www.nejm.org
MB Bracken, WF Collins, DF Freeman, MJ Shepard… - Jama, 1984 - jamanetwork.com
A multicenter double-blind randomized trial was conducted to examine the efficacy of a high dose of methylprednisolone (1,000-mg bolus and daily thereafter for ten days) compared …
Number of citations: 794 jamanetwork.com
MG Fehlings, JR Wilson, N Cho - Neurosurgery, 2014 - journals.lww.com
… Methylprednisolone infused intravenously continuously over … Methylprednisolone infused intravenously continuously over … sepsis and pneumonia in 48-h methylprednisolone protocol …
Number of citations: 116 journals.lww.com
RC Bone, CJ Fisher Jr, TP Clemmer, GJ Slotman… - Chest, 1987 - Elsevier
From November 1, 1982 through December 31, 1985, there were 19 centers and 382 patients that evaluated the effect of methylprednisolone sodium succinate (MPSS) on the septic …
Number of citations: 501 www.sciencedirect.com
C Ponticelli, P Zucchelli, P Passerini… - … England Journal of …, 1992 - Mass Medical Soc
… results might be obtained with methylprednisolone alone, we compared the effects of methylprednisolone and chlorambucil with those of methylprednisolone alone in 92 patients with …
Number of citations: 206 www.nejm.org
GU Meduri, E Golden, AX Freire, E Taylor, M Zaman… - Chest, 2007 - Elsevier
… 2 we tested the hypothesis that prolonged administration of low-dose methylprednisolone (1 … high-dose (120 mg/kg) methylprednisolone. Preliminary results of the per-protocol analysis …
Number of citations: 964 www.sciencedirect.com
RD Armstrong, J English, T Gibson… - Annals of the …, 1981 - ard.bmj.com
… or 80 mg of methylprednisolone acetate into one or both knee joints. Serum methylprednisolone and … Peak serum levels of methylprednisolone were reached at between 2 and 12 hours …
Number of citations: 144 ard.bmj.com
A Ocejo, R Correa - 2019 - europepmc.org
… Intravenous administration of methylprednisolone (in the form of methylprednisolone … Most commonly, with intermittent infusion, methylprednisolone is administered over 15 to 60 …
Number of citations: 19 europepmc.org

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